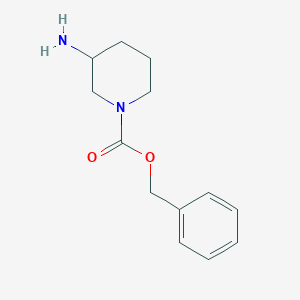

Benzyl 3-aminopiperidine-1-carboxylate

Description

Contextualization within Piperidine (B6355638) Chemistry and Pharmaceutical Intermediates

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds. This six-membered nitrogen-containing heterocycle is a cornerstone in drug discovery, with its derivatives exhibiting a wide range of pharmacological activities.

Benzyl (B1604629) 3-aminopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The benzyl carbamate (B1207046) (Cbz or Z) group provides robust protection of the piperidine nitrogen, allowing for selective reactions at other positions of the molecule. This protecting group can be efficiently removed under standard hydrogenolysis conditions, a mild and often high-yielding procedure. This strategic protection is essential in multi-step syntheses, preventing unwanted side reactions and enabling the controlled construction of the target molecule.

A notable application of chiral versions of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Alogliptin (B1666894), which are used in the management of type 2 diabetes. The 3-aminopiperidine core is a key pharmacophoric element in these drugs.

Significance as a Versatile Organic Building Block

The utility of Benzyl 3-aminopiperidine-1-carboxylate extends beyond its role as a pharmaceutical intermediate. In the broader context of organic synthesis, it is recognized as a versatile building block, offering chemists a reliable platform for introducing the 3-aminopiperidine motif into a variety of molecular architectures.

The primary amino group can undergo a wide range of chemical transformations, including acylation, alkylation, arylation, and sulfonylation, allowing for the attachment of diverse substituents. This functional handle is instrumental in the construction of compound libraries for drug discovery screening and in the synthesis of targeted molecules for specific biological investigations.

Recent advancements in biocatalysis have also highlighted the importance of this structural motif. For instance, enzymatic cascade reactions have been developed for the stereoselective synthesis of L-3-N-Cbz-aminopiperidine from bio-renewable amino acid-derived starting materials. rsc.orgrsc.org This chemoenzymatic approach underscores the ongoing efforts to develop more sustainable and efficient methods for accessing valuable chiral building blocks like the enantiomers of this compound.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 711002-74-3 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: Specific experimental data for the racemic compound is limited in publicly available literature. The provided data is based on the molecular formula.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBPDLWODIXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258438 | |

| Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711002-74-3 | |

| Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=711002-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-N-Cbz-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Benzyl 3 Aminopiperidine 1 Carboxylate

Established Synthetic Pathways to the Piperidine (B6355638) Scaffold Precursors

The piperidine ring is a prevalent N-heterocycle in medicinal chemistry, and numerous methods have been developed for its synthesis. digitellinc.com These approaches can be broadly categorized into classical transformations and modern catalytic strategies.

Classical Organic Transformations

Classical methods for piperidine synthesis often rely on cyclization reactions of linear precursors. These well-established routes provide reliable access to the core scaffold.

One common strategy involves the N-heterocyclization of primary amines with diols. For instance, the reaction of an amino alcohol can be achieved in a one-pot process using thionyl chloride (SOCl₂) to facilitate chlorination and subsequent intramolecular cyclization, avoiding the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org Another approach utilizes the cyclocondensation of alkyl dihalides with primary amines, which can be efficiently performed in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org

Natural amino acids also serve as valuable starting materials. A multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives has been described starting from L-glutamic acid. researchgate.net This route involves esterification, reduction to a diol, conversion to a ditosylate, and final cyclization with an amine. researchgate.net

Table 1: Comparison of Classical Piperidine Synthesis Methods

| Starting Materials | Key Reagents/Conditions | Advantages |

|---|---|---|

| Amino alcohols | SOCl₂ | One-pot procedure, avoids protection/deprotection |

| Alkyl dihalides, primary amines | Microwave irradiation, aqueous alkaline medium | Simple and efficient cyclocondensation |

| L-glutamic acid | Multi-step (esterification, reduction, tosylation, cyclization) | Access to enantiomerically pure products |

Modern Catalytic Approaches

Modern synthetic chemistry has introduced a variety of catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions for constructing the piperidine scaffold.

Catalytic hydrogenation of pyridine (B92270) derivatives is a widely used method. whiterose.ac.uk For example, an Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines has been developed, achieving high enantioselectivities. researchgate.net Similarly, borenium ions in the presence of hydrosilanes can diastereoselectively reduce substituted pyridines to piperidines. nih.gov

More recent innovations combine biocatalysis with chemical catalysis. A two-step strategy has been developed that first uses enzymes for biocatalytic carbon-hydrogen oxidation to precisely add hydroxyl groups to piperidines. medhealthreview.comnews-medical.net The second step involves radical cross-coupling using nickel electrocatalysis to form new carbon-carbon bonds, significantly simplifying the construction of complex piperidines. medhealthreview.comnews-medical.net

Enzyme cascades have also been employed to create chiral piperidines. A one-pot enzymatic cascade combining galactose oxidase (GOase) and imine reductase (IRED) can synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols derived from natural amino acids like L-lysine. rsc.orgnih.gov This approach proceeds through an initial oxidation to an amino aldehyde, spontaneous cyclization to an imine, and subsequent reduction by the IRED. rsc.org

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines presents another advanced strategy. nih.govacs.org This three-step process involves the partial reduction of pyridine, the key Rh-catalyzed asymmetric carbometalation, and a final reduction to yield enantioenriched 3-substituted piperidines. nih.govacs.org

Table 2: Overview of Modern Catalytic Approaches to Piperidines

| Method | Catalyst/Enzyme | Key Transformation | Selectivity |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-complex (e.g., with MeO-BoQPhos ligand) | Reduction of pyridines | Enantioselective |

| Biocatalytic C-H Oxidation/Cross-Coupling | Enzymes, Nickel | Hydroxylation and C-C bond formation | Site-selective |

| Enzyme Cascade | Galactose Oxidase (GOase), Imine Reductase (IRED) | Oxidation, cyclization, reduction | Enantioselective |

| Asymmetric Carbometalation | Rhodium-complex | C-C bond formation on dihydropyridines | Regio- and enantioselective |

Strategies for Introduction of the 3-Amino Functionality

Once the piperidine ring is formed, the next critical step is the introduction of the amino group at the 3-position. Several methodologies are available, each with distinct advantages regarding stereocontrol and functional group tolerance.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com

In the context of benzyl (B1604629) 3-aminopiperidine-1-carboxylate synthesis, this protocol is applied to an N-protected 3-piperidone precursor. The reaction with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) and a suitable reducing agent affords the 3-aminopiperidine derivative. nih.gov Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com

Biocatalytic versions of this transformation offer excellent stereocontrol. Transaminases can be used to convert an N-protected 3-piperidone into the corresponding (R)- or (S)-3-aminopiperidine with high enantiopurity, using an amino donor like isopropylamine (B41738). google.com

Table 3: Reagents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Can reduce both the starting carbonyl and the imine intermediate. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine at neutral or slightly acidic pH. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Transaminases (Biocatalyst) | Enables highly enantioselective amination. google.com |

Amination via Boron-Mediated Reactions

Boron-based reagents have enabled unique approaches to C-N bond formation. One such method involves the intramolecular amination of methoxyamine-containing boronic esters. nih.gov This reaction proceeds through the formation of an N-B bond followed by a 1,2-metalate shift within the boron-intermediate to construct the piperidine ring with an amino-related functionality. nih.gov

The Petasis borono-Mannich reaction is a multicomponent reaction that condenses an aldehyde, an amine, and a boronic acid to form chiral amines. acs.org While not a direct amination of a pre-formed piperidine ring, this strategy can be envisioned to construct substituted amino alcohol precursors that could be later cyclized to form the desired piperidine structure.

Curtius Rearrangements

The Curtius rearrangement is a classical yet highly effective method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which thermally or photochemically rearranges to an isocyanate. organic-chemistry.org This isocyanate can then be trapped with various nucleophiles. nih.gov Hydrolysis with water yields the primary amine via an unstable carbamic acid intermediate. organic-chemistry.org

This strategy is directly applicable to the synthesis of 3-aminopiperidines. Starting from an N-protected piperidine-3-carboxylic acid, an acyl azide is formed. This can be achieved by reacting the corresponding acyl chloride or a mixed anhydride (B1165640) with an azide salt, or by treating an acylhydrazide with nitrous acid. researchgate.net The subsequent rearrangement generates an isocyanate at the 3-position of the piperidine ring. Trapping this intermediate with benzyl alcohol would directly yield the N-Cbz protected amine, or hydrolysis followed by protection would lead to the desired product. nih.gov The key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of stereochemistry. wikipedia.org A synthesis of 1-benzyl 3-aminopiperidine has been reported where the key step involved a Curtius rearrangement of an acylhydrazide mediated by sodium nitrite (B80452) and trifluoroacetic acid. researchgate.net

Table 4: Key Intermediates in the Curtius Rearrangement

| Intermediate | Formation | Subsequent Reaction |

|---|---|---|

| Acyl Azide | From carboxylic acid derivative (e.g., acyl chloride, acylhydrazide) + azide source | Thermal or photochemical rearrangement |

| Isocyanate | Rearrangement of acyl azide with loss of N₂ gas | Trapping with nucleophile (e.g., H₂O, alcohol) |

| Carbamic Acid | Trapping of isocyanate with water | Spontaneous decarboxylation to form primary amine |

Enzymatic Cascade Approaches for Chiral Synthesis

Enzymatic cascades offer an elegant and efficient strategy for synthesizing chiral molecules, streamlining multiple reaction steps into a single pot. This approach minimizes the need for intermediate purification, reduces waste, and can prevent the racemization of unstable intermediates. manchester.ac.uk For the synthesis of protected 3-aminopiperidines, multi-enzyme systems combining oxidases and reductases have proven particularly effective. manchester.ac.ukrsc.org

A notable example involves a two-enzyme cascade utilizing variants of galactose oxidase (GOase) and an imine reductase (IRED) to produce N-Cbz-protected L-3-aminopiperidine from N-Cbz-protected L-ornithinol. manchester.ac.ukresearchgate.net The cascade is initiated by the GOase, which oxidizes the primary alcohol of the substrate to an aldehyde. This intermediate aldehyde is unstable and undergoes spontaneous intramolecular cyclization to form a cyclic imine. The IRED then stereoselectively reduces this imine to yield the final chiral aminopiperidine product. manchester.ac.uk This one-pot process successfully prevents the racemization of the labile aldehyde intermediate, leading to products with high enantiopurity. manchester.ac.ukrsc.org The choice of enzyme variants is crucial, as they must tolerate bulky protecting groups like the carboxybenzyl (Cbz) group. manchester.ac.uksemanticscholar.org

Another powerful enzymatic method for creating chiral amines is asymmetric amination using transaminases. This approach can convert a ketone precursor, such as an N-protected 3-piperidone, directly into the corresponding chiral amine with high optical purity. google.comgoogle.com The use of a transaminase catalyst derived from Mycobacterium vanbaalenii, for example, has been shown to be effective in preparing (R)-3-amino piperidine derivatives. google.com This biocatalytic method is characterized by mild reaction conditions and high product concentrations, making it a green and scalable alternative to traditional chemical methods. google.comgoogle.com

Table 1: Enzyme Cascade for Synthesis of L-3-N-Cbz-aminopiperidine This table is interactive and allows for sorting.

| Starting Material | Enzymes Used | Product | Isolated Yield | Reference |

|---|---|---|---|---|

| N-Cbz-protected L-ornithinol | Galactose Oxidase (GOase) variant, Imine Reductase (IRED) | L-3-N-Cbz-aminopiperidine | Up to 54% | manchester.ac.ukrsc.orgresearchgate.net |

Benzyl Ester Formation and N-Protection Strategies

The name "Benzyl 3-aminopiperidine-1-carboxylate" indicates that the nitrogen at the 1-position of the piperidine ring is protected as a benzyl carbamate (B1207046), commonly known as a Cbz or Z group. This protecting group is crucial in multi-step syntheses to prevent unwanted side reactions involving the secondary amine of the piperidine ring. The Cbz group is widely used due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenolysis, a clean and efficient deprotection method. commonorganicchemistry.com

The introduction of the Cbz protecting group is typically achieved by reacting the piperidine nitrogen with benzyl chloroformate. However, benzyl chloride can also be used as an effective electrophile to introduce a simple benzyl (Bn) group for N-protection. commonorganicchemistry.com The protection reaction is generally carried out in the presence of a base, which deprotonates the amine, increasing its nucleophilicity to attack the benzyl halide. commonorganicchemistry.com While benzyl bromide is more common, benzyl chloride serves as a readily available and effective reagent for this purpose. commonorganicchemistry.comcommonorganicchemistry.com

The 3-aminopiperidine structure contains two nitrogen atoms: the secondary amine within the ring (at position 1) and the primary amino group at position 3. Selective protection of one of these amines is essential for controlled synthesis. The relative nucleophilicity of the two amines dictates the site of reaction. Typically, the secondary amine in the ring is more sterically hindered but can be more nucleophilic than the primary amino group depending on the electronic environment.

To achieve regioselective N-1 protection, the synthesis often starts from a precursor where the 3-amino group is either absent or already protected. For instance, a common strategy involves the reduction of N-protected 3-aminopyridine. Alternatively, a Curtius or Hofmann rearrangement of an N-1 protected piperidine-3-carboxylic acid (nipecotic acid) derivative can be employed. epo.org In these routes, the piperidine nitrogen is protected first (e.g., as a Cbz or Boc carbamate), and the 3-amino group is introduced in a later step, thus avoiding regioselectivity issues.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of many pharmaceuticals containing piperidine moieties is dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize enantiomerically pure 3-substituted piperidines is of paramount importance.

Asymmetric catalysis provides a powerful tool for establishing stereocenters with high enantioselectivity. One innovative approach involves the functionalization of pyridine derivatives. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple arylboronic acids with a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cn This key step furnishes 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding enantiopure 3-substituted piperidines. snnu.edu.cn

Another strategy employs a three-component cascade coupling reaction. This method can assemble a highly functionalized piperidinone skeleton in a single pot from a chiral nitro diester, which is itself accessed via a highly enantioselective Michael addition. nih.gov Subsequent chemical transformations, including a dynamic crystallization-driven epimerization, can yield the desired trans-isomer with high purity, which serves as a precursor to the chiral 3-aminopiperidine core. nih.gov

Table 2: Asymmetric Catalysis Approaches This table is interactive and allows for sorting.

| Method | Catalyst/Reagent | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium catalyst | 3-substituted tetrahydropyridine | High yield and enantioselectivity | snnu.edu.cn |

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry during synthesis. wikipedia.org In this method, a chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org For the synthesis of a chiral 3-aminopiperidine derivative, a precursor molecule could be coupled to a chiral auxiliary. For example, an N-acyl derivative of the auxiliary could be formed. The α-proton of this derivative can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile to one face of the enolate, thereby creating the new stereocenter with a predictable configuration. wikipedia.org Following the reaction, the auxiliary is removed through hydrolysis or other methods to reveal the enantiomerically enriched product. This strategy offers a robust pathway to enantiopure compounds like this compound.

Biocatalytic Approaches (e.g., Transaminases, Imine Reductases)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. beilstein-journals.org Enzymes like transaminases (TAs) and imine reductases (IREDs) offer high enantioselectivity under mild reaction conditions. beilstein-journals.orgsemanticscholar.org

Transaminases (TAs)

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. google.com For the synthesis of 3-aminopiperidine derivatives, a common strategy involves the asymmetric amination of a prochiral N-protected 3-piperidone. beilstein-journals.org Studies have demonstrated the use of commercially available immobilized ω-transaminases for the synthesis of both (R)- and (S)-enantiomers of N-Boc-3-aminopiperidine from 1-Boc-3-piperidone, using isopropylamine as the amine donor. beilstein-journals.org This one-step approach can achieve high yields and enantiomeric excess (>99%). beilstein-journals.orggoogle.com The immobilization of these enzymes on resins enhances their stability and allows for recyclability, which is advantageous for larger-scale applications. beilstein-journals.org For instance, one immobilized transaminase, ATA-025-IMB, demonstrated consistent conversion and enantioselectivity over several cycles in a batch system. beilstein-journals.org While many studies focus on the N-Boc protecting group, the principles are applicable to other protecting groups like the carbobenzyloxy (Cbz) group found in this compound. uni-greifswald.de A method for synthesizing (R)-N-benzyl-3-aminopiperidine from N-benzyl-3-piperidone has also been developed using an ω-transaminase, showcasing the enzyme's utility with benzyl-protected substrates. google.com

Imine Reductases (IREDs) and Multi-Enzyme Cascades

Imine reductases (IREDs) catalyze the asymmetric reduction of imines to chiral amines. A particularly innovative approach combines IREDs with other enzymes in one-pot cascade reactions. rsc.orgsemanticscholar.org A dual-enzyme system utilizing a galactose oxidase (GOase) variant and an IRED has been successfully employed for the synthesis of L-3-N-Cbz-aminopiperidine. rsc.orgsemanticscholar.orgrsc.org This cascade starts from N-Cbz-protected L-ornithinol, which is first oxidized by GOase to a labile amino aldehyde intermediate. semanticscholar.org This intermediate cyclizes spontaneously to form a cyclic imine, which is then stereoselectively reduced by the IRED to the final aminopiperidine product. rsc.orgsemanticscholar.org

This one-pot strategy is highly efficient as it avoids the isolation of the unstable aldehyde intermediate, preventing potential racemization and leading to products with high enantiopurity. rsc.orgrsc.org The choice of enzyme variants is critical; screening of different GOases and IREDs is necessary to find a compatible pair that tolerates the bulky Cbz protecting group and provides good conversion rates. semanticscholar.org In one study, a combination of the GOase variant M3-5 and the IRED AdRedAm was used to produce the desired L-3-N-Cbz-aminopiperidine. semanticscholar.org

Table 1: Comparison of Biocatalytic Methods for 3-Aminopiperidine Synthesis

| Enzyme System | Substrate | Product | Protecting Group | Yield | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|---|---|---|

| Immobilized ω-Transaminase (e.g., ATA-025-IMB) | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | Boc | High | >99% | One-step synthesis; reusable catalyst. beilstein-journals.org |

| ω-Transaminase | N-benzyl-3-piperidone | (R)-N-benzyl-3-aminopiperidine | Benzyl | ~90% | Not specified | Demonstrates TA activity on benzyl-protected substrate. google.com |

| Galactose Oxidase (GOase) + Imine Reductase (IRED) Cascade | N-α-Cbz-ornithinol | L-3-N-Cbz-aminopiperidine | Cbz | 16% (isolated) | High | One-pot cascade prevents racemization of intermediate. semanticscholar.org |

Optical Resolution Techniques

Optical resolution is a classical method for separating a racemic mixture into its constituent enantiomers. For 3-aminopiperidine derivatives, this is most commonly achieved by diastereomeric salt formation. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orgresearchgate.net

Several chiral acids have been investigated as resolving agents for 3-aminopiperidine. researchgate.netgoogle.com The selection of the resolving agent and the crystallization solvent is critical for achieving efficient separation and high enantiomeric purity. wikipedia.orgresearchgate.net

Commonly used resolving agents include derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid, and N-acyl amino acids, like N-tosyl-(S)-phenylalanine. researchgate.netgoogle.com For example, (R)-3-aminopiperidine has been successfully resolved from its racemic mixture using an enantiomerically pure cyclic phosphoric acid, which formed a diastereomeric salt that could be easily separated due to a large solubility difference in 90% tert-butyl alcohol, yielding the product with 99.6% enantiomeric excess (e.e.). researchgate.net Another approach, termed dielectrically controlled resolution, has utilized N-tosyl-(S)-phenylalanine to resolve 3-aminopiperidine. researchgate.net

However, the efficiency of resolution can be modest with some traditional resolving agents. google.com Therefore, research continues into novel resolving agents. N-modified alanine (B10760859) derivatives have also been shown to be effective for the enantiomeric enrichment of 3-aminopiperidine through fractional crystallization. google.com Following separation of the desired diastereomeric salt, the resolving agent is removed, typically by an acid-base workup, to yield the enantiomerically pure amine. wikipedia.orggoogle.com

Table 2: Examples of Chiral Resolving Agents for 3-Aminopiperidine

| Resolving Agent | Technique | Solvent | Result |

|---|---|---|---|

| (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide) ((R)-CPA) | Diastereomeric Salt Crystallization | 90% tert-butyl alcohol | (R)-3-aminopiperidine with 99.6% e.e. and 99.5% yield. researchgate.net |

| N-tosyl-(S)-phenylalanine | Dielectrically Controlled Resolution | Not Specified | Successful resolution of (R)- and (S)-3-aminopiperidine. researchgate.net |

| Dibenzoyl-L-tartaric acid | Diastereomeric Salt Crystallization | Methanol | Forms diastereomeric salt, but may require recrystallization for high purity. google.comgoogle.com |

| N-modified alanine derivatives | Diastereomeric Salt Crystallization | Not Specified | Effective for enantiomeric enrichment. google.com |

Process Development and Scalability Considerations in Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale requires careful consideration of factors such as cost, safety, reproducibility, and environmental impact. google.comepo.org For the synthesis of this compound and related compounds, both chemical and biocatalytic routes present unique scalability challenges and opportunities.

In chemical synthesis, particularly for producing chiral 3-aminopiperidine derivatives in quantities exceeding a kilogram, routes often start from chiral precursors like D-ornithine or involve the large-scale reduction of intermediates. google.comepo.orggoogle.com For example, a patented process describes the reduction of (R)-3-aminopiperidin-2-one hydrochloride using at least 14 kg of lithium aluminum hydride (LiAlH₄) to process at least 4 kg of the starting material, highlighting the significant quantities of hazardous reagents that may be required. google.comgoogle.com The final step in preparing the target compound often involves catalytic N-debenzylation, for which process optimization is key to achieving near-quantitative yields. researchgate.net The choice of catalyst, such as palladium on carbon (Pd/C), and reaction conditions are critical for efficient and clean conversion on a large scale. chemicalbook.comgoogle.com

Advanced Applications in Complex Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The 3-aminopiperidine motif is a privileged structure found in numerous biologically active compounds. Benzyl (B1604629) 3-aminopiperidine-1-carboxylate, particularly its chiral enantiomers, serves as a crucial starting material for the stereoselective synthesis of various pharmaceuticals. chemimpex.com The carbobenzyloxy (Cbz or Z) group protecting the ring nitrogen and the free primary amine at the 3-position allow for sequential, controlled modifications, making it an invaluable intermediate in multi-step syntheses targeting a range of therapeutic areas. chemimpex.com

One of the most significant applications of benzyl 3-aminopiperidine-1-carboxylate derivatives is in the synthesis of gliptins, a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme. mdpi.com The (R)-enantiomer of the 3-aminopiperidine core is a cornerstone of several marketed drugs for type 2 diabetes, where it mimics the N-terminus of natural peptide substrates and binds to the S2 subsite of the DPP-IV active site.

Key DPP-IV inhibitors synthesized from a 3-aminopiperidine precursor include:

Alogliptin (B1666894): This potent and selective DPP-IV inhibitor utilizes the (R)-3-aminopiperidine scaffold, which is coupled to a 2,4-pyrimidinedione core.

Linagliptin: Linagliptin features the (R)-3-aminopiperidine moiety attached to a xanthine-based heterocyclic system. nih.gov

Trelagliptin: A once-weekly DPP-IV inhibitor, Trelagliptin also incorporates the (R)-3-aminopiperidine structural unit.

The synthesis of these inhibitors often involves the deprotection of the benzyl carbamate (B1207046) to free the piperidine (B6355638) nitrogen, followed by its coupling to a suitable heterocyclic fragment. The primary amine at the 3-position is typically reacted with another electrophilic component to complete the final drug structure. The stereochemistry at the C3 position is critical for potent enzymatic inhibition.

| Inhibitor Name | Core Heterocyclic System | Significance of 3-Aminopiperidine Moiety |

|---|---|---|

| Alogliptin | Pyrimidinedione | Provides the key amine interaction with the enzyme's active site; (R)-configuration is essential for high potency. |

| Linagliptin | Xanthine | Forms a crucial part of the pharmacophore, binding within a key sub-pocket of the DPP-IV enzyme. nih.gov |

| Trelagliptin | Pyrrolopyrimidinone | The chiral 3-aminopiperidine scaffold is fundamental to its long-acting inhibitory profile. |

Chiral piperidine scaffolds are prevalent core structures in a vast number of pharmaceuticals, including those targeting G protein-coupled receptors (GPCRs). thieme-connect.comresearchgate.net The introduction of the piperidine ring can modulate critical drug properties such as physicochemical characteristics, biological activity, selectivity, and pharmacokinetics. thieme-connect.comthieme-connect.com While direct examples of this compound being incorporated into a marketed GPCR modulator are less common than for DPP-IV inhibitors, its utility as a scaffold is clear from a medicinal chemistry perspective.

The 3-substituted piperidine framework allows for precise spatial orientation of functional groups, which is critical for interaction with the complex transmembrane domains of GPCRs. frontiersin.org For instance, in the development of agonists for the glucagon-like peptide-1 receptor (GLP-1R), a key GPCR in metabolic regulation, the position of substituents on the piperidine ring was found to be crucial for activity, with 3-substituted derivatives showing enhanced potentiation. thieme-connect.com The structural features of this compound make it an ideal starting point for creating libraries of compounds to screen for GPCR activity, serving as a rigid core from which to project substituents into the receptor's binding pockets.

The piperidine ring is a common motif in drugs targeting the central nervous system (CNS). nih.gov (S)-1-Benzyl-3-aminopiperidine has been specifically identified for its role in the development of CNS agents, where it can contribute to the modulation of neurotransmitter systems. chemimpex.com Its structure is valuable for researchers investigating the roles of these systems in mood regulation and cognitive functions. chemimpex.com The ability to introduce diverse functionality via the amino group and the ring nitrogen allows for the synthesis of compounds that can interact with a variety of CNS targets, including receptors and transporters. The lipophilic nature of the benzyl group combined with the basicity of the amino functions provides a foundation for developing molecules with the requisite blood-brain barrier permeability.

Integration into Diverse Heterocyclic Systems

The synthetic utility of this compound extends to its facile integration into a wide array of more complex heterocyclic frameworks. The differential reactivity of its two nitrogen centers—the nucleophilic primary amine at C3 and the protected secondary amine of the ring—is key to this versatility. The primary amine serves as a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and condensation with carbonyl compounds to form new heterocyclic rings (e.g., pyrimidines, imidazoles).

This strategy is exemplified in the synthesis of DPP-IV inhibitors, where the 3-amino group is coupled to complex, pre-formed heterocyclic electrophiles. nih.gov In other applications, the aminopiperidine unit can be a foundational component in constructing fused or spirocyclic systems, adding conformational rigidity and three-dimensionality to the final molecule. For example, the synthesis of peptide analogues has been demonstrated where the aminopiperidine moiety is incorporated to replace an amino acid, imparting unique structural constraints. nih.gov

Chemo- and Regioselective Transformations of the Piperidine Core

The presence of two distinct nitrogen atoms with different protecting groups and electronic properties allows for highly selective transformations of the this compound core.

Chemoselectivity: The exocyclic primary amine at the C3 position is significantly more nucleophilic than the nitrogen atom of the Cbz-protected carbamate within the piperidine ring. This allows for selective reactions, such as acylation, sulfonation, or alkylation, to occur exclusively at the C3-amino group while the ring nitrogen remains protected. This orthogonality is fundamental to its use as a building block.

Regioselectivity: Following a selective reaction at the C3-amine, the Cbz group on the ring nitrogen can be removed under specific conditions, most commonly catalytic hydrogenation. This unmasks the secondary amine, which can then undergo a second, different transformation. This stepwise functionalization provides precise control over the final molecular structure. Enzymatic cascades have also been developed for the synthesis of protected 3-aminopiperidine derivatives, offering high stereoselectivity and chemoselectivity under mild conditions. rsc.orgmanchester.ac.uk

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. This compound provides an excellent template for systematic SAR exploration due to its multiple, distinct derivatization points.

The primary points for modification include:

The 3-Amino Group: This group can be acylated, alkylated, or used as a nucleophile to form a variety of functional groups. In the context of DPP-IV inhibitors, modifications at this position are used to interact with the S1 and S2 pockets of the enzyme, significantly influencing binding affinity. nih.gov

The Benzyl Group: While often just a protecting group, the aromatic ring of the Cbz moiety can be substituted to fine-tune electronic or steric properties before its removal.

The Piperidine Ring: Although less common, modifications to the piperidine ring itself, such as the introduction of further substituents or the creation of spirocyclic systems, can be explored to alter the conformational properties of the scaffold. nih.gov

| Modification Site | Type of Derivatization | Potential Impact on Biological Activity (Example: DPP-IV Inhibition) |

|---|---|---|

| C3-Amino Group | Acylation, Alkylation, Heterocycle formation | Directly interacts with key residues in the enzyme active site (S1/S2 pockets); modifications heavily influence potency and selectivity. nih.gov |

| N1-Ring Nitrogen (Post-deprotection) | Alkylation, Arylation, Amidation | Modulates interaction with solvent-exposed regions of the target, improves pharmacokinetic properties (e.g., cell permeability, metabolic stability). |

| Piperidine Core | Introduction of substituents, Spirocyclization | Alters the conformational rigidity and 3D shape of the scaffold, potentially improving binding affinity or selectivity. |

Biological Activities and Mechanistic Investigations of Benzyl 3 Aminopiperidine 1 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Modified Benzyl (B1604629) 3-aminopiperidine-1-carboxylate Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core scaffold influence its biological activity. For derivatives of benzyl 3-aminopiperidine-1-carboxylate, SAR exploration has provided valuable insights into the structural requirements for various therapeutic effects.

In a study focused on antifungal agents, researchers synthesized a library of 4-aminopiperidines, a closely related scaffold to the 3-amino counterpart. Their findings revealed that the nature of the substituent on the piperidine (B6355638) nitrogen and the amino group significantly impacts antifungal potency. For instance, the introduction of a long alkyl chain, such as a dodecyl group, at the 4-amino position of a 1-benzylpiperidine (B1218667) core resulted in promising antifungal activity against Candida spp. and Aspergillus spp. nih.gov This suggests that lipophilicity at this position is a key determinant for activity, likely facilitating interaction with fungal cell membranes or specific enzymes. nih.gov

Furthermore, modifications to the benzyl group have been shown to modulate receptor binding affinities in related benzylpiperidine derivatives. For example, in the context of dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, substitutions on the benzyl ring can fine-tune the affinity and selectivity for these receptors. The presence and position of substituents on the aromatic ring can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket.

While direct SAR studies on this compound are not extensively available in the public domain, the findings from structurally similar compounds provide a strong foundation for predicting how modifications to this scaffold would likely impact its biological profile. Key areas for modification include the benzyl group, the amino substituent at the 3-position, and the carbamate (B1207046) moiety.

Table 1: SAR Insights from Related Piperidine Scaffolds

| Scaffold | Position of Modification | Key Findings | Implication for this compound |

| 1-Benzyl-4-aminopiperidine | 4-amino group | Introduction of long alkyl chains (e.g., dodecyl) enhances antifungal activity. nih.gov | Alkylation or acylation of the 3-amino group could modulate activity. |

| Benzylpiperidines | Benzyl group | Substitutions on the aromatic ring affect opioid and sigma receptor affinity. | Modifications to the benzyl ring could tune receptor binding profiles. |

| Piperidine-3-carboxamide | N-aryl group | Substitutions on the N-aryl ring are critical for antimelanoma activity. | The benzyl group is likely a key determinant of biological activity. |

Molecular Mechanisms of Action for Related Piperidine-Based Compounds

The diverse biological activities of piperidine-based compounds stem from their ability to interact with a variety of molecular targets. The following sections explore the mechanistic underpinnings of these interactions for compounds structurally related to this compound.

Piperidine scaffolds are well-represented among ligands for opioid and adrenergic receptors. The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH, plays a crucial role in forming ionic interactions with acidic residues in the binding pockets of these G-protein coupled receptors.

Opioid Receptors: A study of benzylpiperidine derivatives identified compounds with high affinity for both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.gov The optimal compound from this series exhibited a Ki of 56.4 nM for MOR and 11.0 nM for σ1R. nih.gov This dual activity is a promising strategy for developing potent analgesics with potentially reduced side effects. nih.gov The benzyl moiety of these compounds is thought to engage in hydrophobic interactions within the receptor, contributing significantly to binding affinity.

Adrenergic Receptors: While direct studies on this compound derivatives at adrenergic receptors are limited, research on related arylpiperazines provides valuable insights. A series of 1,4-substituted piperazine (B1678402) derivatives showed high affinity for α1-adrenoceptors, with some compounds displaying Ki values in the low nanomolar range. nih.gov The presence of a methoxyphenylpiperazine moiety was found to be important for high affinity. nih.gov This suggests that the nature of the aromatic group and its substituents is a critical factor for adrenergic receptor binding. There is also evidence for mutual affinity between opioid and adrenergic receptors for each other's ligands, stemming from their evolutionary relationship. mdpi.com

Piperidine-containing compounds have been identified as potent inhibitors of various enzymes, including those involved in fungal ergosterol (B1671047) biosynthesis.

In a study of 4-aminopiperidine (B84694) derivatives as antifungal agents, the mechanism of action was determined to be the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. nih.gov Analysis of the sterol patterns in fungal cells treated with these compounds confirmed the disruption of this pathway. nih.gov The lipophilic side chains on the amino group of the piperidine ring are believed to interact with the hydrophobic active sites of these enzymes.

Table 2: Enzyme Inhibition by a Related Piperidine Derivative

| Compound Scaffold | Target Enzyme | Pathway | Biological Effect |

| 1-Benzyl-4-aminopiperidine | Sterol C14-reductase, Sterol C8-isomerase nih.gov | Ergosterol Biosynthesis nih.gov | Antifungal Activity nih.gov |

The ability of a compound to interact with and permeate cell membranes is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The physicochemical properties of piperidine derivatives, such as their lipophilicity and charge distribution, govern their membrane interaction modalities.

The arachidonic acid (AA) cascade is a major signaling pathway involved in inflammation. AA is released from membrane phospholipids (B1166683) and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively. nih.govyoutube.com There is currently a lack of direct evidence linking this compound derivatives to the modulation of the arachidonic acid pathway. However, given the broad range of biological activities exhibited by piperidine-containing compounds, it is conceivable that certain derivatives could interact with enzymes in this pathway.

In Vitro Pharmacological Profiling of Derivatives

The in vitro pharmacological profiling of derivatives of the this compound scaffold is essential for characterizing their biological activity and therapeutic potential. This typically involves a battery of assays to determine their affinity for various receptors, their enzyme inhibitory activity, and their effects on cellular processes.

In a study of piperidine-3-carboxamide derivatives, a compound was identified that induced a senescence-like phenotype in human melanoma cells with an IC50 of 0.88 μM. nih.gov Further optimization of this hit compound led to a derivative with significantly improved antimelanoma activity (IC50 = 0.03 μM). nih.gov This highlights the potential of the piperidine-3-carboxamide scaffold in cancer therapy.

The in vitro profiling of benzylpiperidine derivatives as dual MOR and σ1R ligands involved radioligand binding assays to determine their affinity for these receptors. nih.gov The most potent compound in the series displayed high affinity for both receptors, as previously mentioned. nih.gov

Table 3: In Vitro Activity of a Related Piperidine-3-carboxamide Derivative

| Compound Scaffold | Cell Line | Assay | Activity |

| Piperidine-3-carboxamide | A375 Human Melanoma | Antiproliferative | IC50 = 0.88 μM (initial hit) nih.gov |

| Piperidine-3-carboxamide | A375 Human Melanoma | Antiproliferative | IC50 = 0.03 μM (optimized derivative) nih.gov |

Antiplatelet and Anticoagulant Activity Assessment

Derivatives of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide, which are structurally related to this compound, have been evaluated for their effects on platelet aggregation and coagulation. researchgate.net In a study assessing their hematological activity, these compounds were tested for their ability to inhibit platelet aggregation induced by various agonists, including arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. researchgate.net Additionally, their anticoagulant properties were determined by measuring their impact on prothrombin time (PT) and partial thromboplastin (B12709170) time (PTT). researchgate.net

The research revealed that these derivatives were particularly effective at inhibiting the ADP-mediated pathway of platelet aggregation when compared to pathways induced by collagen and AA. researchgate.net This suggests a degree of selectivity in their mechanism of antiplatelet action. The evaluation of their anticoagulant effects through PT and PTT assays provides further insight into their potential to interfere with the coagulation cascade. researchgate.net

Table 1: Investigated Hematological Activities of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide Derivatives

| Biological Activity | Assay Type | Key Findings |

|---|---|---|

| Antiplatelet Activity | Platelet aggregation induced by AA, ADP, and collagen | Derivatives were most effective against ADP-induced platelet aggregation. researchgate.net |

| Anticoagulant Activity | Prothrombin Time (PT) and Partial Thromboplastin Time (PTT) | The potential to interfere with the coagulation cascade was assessed. researchgate.net |

Antimicrobial Efficacy (e.g., Antifungal, Antibacterial)

The antimicrobial potential of piperidine derivatives has been a subject of significant research interest. Various studies have demonstrated that compounds incorporating the piperidine scaffold exhibit both antibacterial and antifungal properties. The efficacy of these derivatives is often attributed to their specific structural features and substitution patterns.

In one study, a series of novel piperidine derivatives were synthesized and evaluated for their antimicrobial activity. academicjournals.org The results indicated that some of these compounds displayed significant inhibitory effects against a panel of bacteria and fungi. academicjournals.org For instance, certain derivatives exhibited strong antibacterial activity, with one compound showing the best minimum inhibitory concentration (MIC) results against seven tested bacterial strains. academicjournals.org However, the antifungal activity was more varied, with some compounds showing no activity against certain fungal species like Fusarium verticillioides, Candida utilis, and Penicillium digitatum, while others demonstrated varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org

Another study focused on benzyl bromide derivatives and their corresponding chalcones and ketones, which share some structural similarities with the benzyl moiety of the title compound. nih.gov The investigation revealed that certain benzyl bromides were effective against a spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains, with MIC values ranging from 0.5 mg/mL to 4 mg/mL against various bacteria. nih.gov Notably, one benzyl bromide derivative displayed a low MIC of 0.25 mg/mL against Candida albicans, indicating potent antifungal activity. nih.gov

Furthermore, research into 4-aminopiperidine derivatives has identified them as a novel class of antifungal agents that target ergosterol biosynthesis. mdpi.com Some of these compounds exhibited complete growth inhibition of the model fungal strain Yarrowia lipolytica at concentrations comparable to reference antifungal drugs. mdpi.com The most promising of these derivatives demonstrated low MIC values against clinically relevant Candida and Aspergillus species, suggesting their potential for further development. mdpi.com

Table 2: Antimicrobial Activity of Selected Piperidine and Benzyl Derivatives

| Compound Type | Organism(s) | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Piperidine Derivatives | Various Bacteria | MICs ranging from 0.75 mg/mL to 1.5 mg/mL against different bacterial strains. academicjournals.org | academicjournals.org |

| Piperidine Derivatives | Various Fungi | Varied inhibition against A. niger, A. flavus, S. cerevisiae, and C. albicans. academicjournals.org | academicjournals.org |

| Benzyl Bromide Derivatives | S. aureus, S. pyogenes, E. faecalis, K. pneumoniae, S. typhi, E. coli | MIC values between 0.5 mg/mL and 4 mg/mL. nih.gov | nih.gov |

| Benzyl Bromide Derivative | Candida albicans | MIC of 0.25 mg/mL. nih.gov | nih.gov |

| 4-Aminopiperidine Derivatives | Candida spp. and Aspergillus spp. | MIC values in the range of 1–4 µg/mL for yeasts and 1–8 µg/mL for Aspergilli. mdpi.com | mdpi.com |

Receptor Affinity and Functional Assays

Derivatives of this compound have been investigated for their affinity to various biological receptors, with a particular focus on their potential as kinase inhibitors and sigma receptor ligands.

In the realm of kinase inhibition, piperidine carboxamide derivatives have been identified as novel inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy. nih.gov High-throughput screening led to the discovery of a piperidine carboxamide with an IC₅₀ of 0.174 μM in an ALK enzyme assay. nih.gov Subsequent structure-activity relationship (SAR) studies focused on optimizing the potency and selectivity of these compounds over related kinases like insulin-like growth factor-1 receptor (IGF1R). nih.gov

Furthermore, benzylpiperidine and benzoylpiperidine derivatives have been designed and evaluated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT), both of which are implicated in the pathophysiology of Alzheimer's disease. mdpi.com While some of the synthesized compounds showed moderate inhibitory activity against AChE, their affinity for SERT was generally low. mdpi.com This highlights the challenges in designing promiscuous ligands for these two distinct targets. mdpi.com

In a different therapeutic area, piperidine/piperazine-based compounds have been screened for their affinity to sigma receptors, which are involved in a range of neurological and psychiatric disorders. nih.gov This screening campaign led to the identification of a potent sigma-1 receptor (S1R) agonist with a Kᵢ value of 3.2 nM. nih.gov Functional assays, such as the phenytoin (B1677684) method, were employed to determine the agonist or antagonist profile of these ligands at the S1R. nih.gov

Table 3: Receptor Affinity and Functional Activity of this compound Derivatives and Related Compounds

| Derivative Class | Target Receptor(s) | Assay Type | Key Findings |

|---|---|---|---|

| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Enzyme Inhibition Assay | Identified a novel inhibitor with an IC₅₀ of 0.174 μM. nih.gov |

| Benzylpiperidine/Benzoylpiperidine Derivatives | Acetylcholinesterase (AChE) and Serotonin Transporter (SERT) | Radioligand Binding and Enzyme Inhibition Assays | Some compounds showed moderate AChE inhibition but low SERT affinity. mdpi.com |

| Piperidine/Piperazine-based Compounds | Sigma-1 Receptor (S1R) | Radioligand Binding and Functional Assays | Discovered a potent S1R agonist with a Kᵢ of 3.2 nM. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational approaches have been instrumental in understanding the structure-activity relationships of this compound derivatives and in guiding the design of new, more potent compounds. These studies often involve ligand-receptor docking simulations to predict binding modes and conformational analysis and pharmacophore generation to identify key structural features for biological activity.

Ligand-Receptor Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique has been widely applied to study the interactions of derivatives containing the piperidine scaffold with their biological targets.

For instance, in the development of sigma-1 receptor (S1R) ligands, docking studies were performed to elucidate the binding mode of a potent S1R agonist. nih.gov The docking pose was analyzed using an S1R structure derived from co-crystal structures of known potent ligands in complex with the target protein. nih.gov These simulations, complemented by molecular dynamics, revealed crucial amino acid residues involved in the interaction with the ligand. nih.gov The study suggested that the compound assumes similar pharmacophoric elements to well-known S1R ligands and highlighted the importance of both polar and hydrophobic interactions for stabilizing the ligand within the receptor's binding pocket. nih.gov

In the context of kinase inhibitors, docking studies have been crucial in understanding the binding of piperidine carboxamide derivatives to the anaplastic lymphoma kinase (ALK) domain. nih.gov The X-ray co-crystal structure of an initial hit compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, which allowed the ligand to access an extended hydrophobic pocket. nih.gov This structural information was invaluable for subsequent structure-based drug design efforts.

Similarly, in the design of novel 1,3,4-oxadiazole (B1194373) derivatives as potential anticancer agents, molecular docking was used to predict their binding affinities for target proteins like EGFR and ER. ekb.eg The docking protocol involved preparing the receptor by adding polar hydrogens and removing non-essential water molecules, followed by docking the designed ligands into the active site. ekb.eg The results were evaluated based on scoring functions that predict the binding energy. ekb.eg

Conformational Analysis and Pharmacophore Generation

Conformational analysis and pharmacophore modeling are computational techniques that help in understanding the three-dimensional arrangement of atoms in a molecule and identifying the essential structural features required for biological activity, respectively.

Pharmacophore models have been successfully generated for various classes of compounds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In one study, a pharmacophore hypothesis was generated using a series of known NNRTIs, which identified key features such as hydrogen-bond acceptors, hydrophobic groups, and aromatic rings as being crucial for activity. nih.gov This validated pharmacophore model was then used for virtual screening of compound databases to identify new potential inhibitors. nih.gov

In the design of novel antimicrobial agents, a Petra/Osiris/Molinspiration (POM) study of benzylidene derivatives identified an important antifungal pharmacophore site. mdpi.com This computational approach provided insights into the structural requirements for antifungal activity and can guide the design of new compounds with improved efficacy. mdpi.com

Molecular dynamics simulations have also been employed to study the conformational behavior of piperidine derivatives in complex with their target receptors. For example, in the study of S1R ligands, molecular dynamics simulations were used to assess the stability of the ligand-receptor complex and to analyze the interactions with key amino acid residues over time. nih.gov Similarly, for novel carbonic anhydrase inhibitors, molecular dynamics simulations were performed to validate the stability of the docking results. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives, including Benzyl (B1604629) 3-aminopiperidine-1-carboxylate, is an area of continuous development aimed at improving efficiency, stereoselectivity, and environmental sustainability. Traditional methods are often being replaced by more advanced and atom-economical strategies.

One promising approach is the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, which provides an efficient route to enantioenriched 3-aminopiperidine derivatives. researchgate.net This method is valued for its ability to produce specific enantiomers, which is crucial for pharmaceutical applications. Another innovative strategy involves the ring expansion of prolinols. This reaction, induced by reagents like diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) in the presence of an azide (B81097) source, proceeds through an aziridinium (B1262131) intermediate to form the 3-azidopiperidine, which can then be reduced to the desired amine. researchgate.net

Researchers are also exploring intramolecular cyclization reactions. For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cyclizations of 1,6-enynes are being used to create polysubstituted piperidines. nih.gov Furthermore, a classic key step, the Curtius rearrangement of acylhydrazides, has been adapted to be performed in aqueous conditions, making the synthesis of 1-benzyl 3-aminopiperidine more environmentally friendly and scalable. researchgate.net These methodologies represent a shift towards more sophisticated and efficient ways to construct the critical piperidine core.

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Rhodium-Catalyzed Asymmetric Hydrogenation | Uses a rhodium catalyst to achieve high enantioselectivity. | Atom-economical, provides access to both enantiomers. researchgate.net |

| Ring Expansion of Prolinols | Converts prolinols to 3-azidopiperidines via an aziridinium intermediate. | Offers good control over product ratios under kinetic conditions. researchgate.net |

| Aqueous Curtius Rearrangement | Performs the rearrangement in water, a green solvent. | Increased sustainability and suitability for multi-gram scale synthesis. researchgate.net |

| Intramolecular Radical Cyclization | Utilizes radical cascades to form complex piperidine structures. | Allows for the synthesis of polysubstituted piperidines. nih.gov |

Exploration of New Therapeutic Applications for Derivatives

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. researchgate.net Consequently, derivatives of Benzyl 3-aminopiperidine-1-carboxylate are being actively investigated for a wide range of new therapeutic applications. The versatility of the piperidine ring allows for extensive functionalization, leading to compounds with diverse biological activities.

Current research indicates that derivatives of this compound are promising leads for the development of novel anti-inflammatory agents with potentially reduced gastric side effects. researchgate.net The optically active 3-aminopiperidine moiety is a crucial component in several modern pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin (B1666894) and linagliptin, which are used for the treatment of type 2 diabetes. researchgate.netchemicalbook.compatsnap.com

Beyond metabolic diseases, research is expanding into other areas. For example, specific aminoethyl-substituted piperidine derivatives are being synthesized and evaluated as ligands for the sigma-1 (σ1) receptor, showing potential antiproliferative properties for cancer therapy. The inherent structural flexibility of the 3-aminopiperidine core continues to make it an attractive starting point for discovering drugs targeting a variety of diseases.

| Therapeutic Area | Target/Mechanism Example | Example Drug/Candidate Class |

|---|---|---|

| Type 2 Diabetes | DPP-4 Inhibition | Alogliptin, Linagliptin. researchgate.netpatsnap.com |

| Inflammation | Not specified | Anti-inflammatory agents. researchgate.net |

| Autoimmune Disorders | Janus Kinase (JAK) Inhibition | Tofacitinib. researchgate.net |

| Oncology | Sigma-1 (σ1) Receptor Ligands | Antiproliferative agents. |

Advances in Biocatalytic Synthesis for Chiral Purity

Achieving high chiral purity is paramount for the safety and efficacy of many pharmaceuticals. Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a powerful and green tool for the synthesis of enantiomerically pure compounds like the (R)- or (S)-enantiomers of 3-aminopiperidine derivatives.

Enzymes offer remarkable stereoselectivity under mild reaction conditions, avoiding the need for harsh chemicals and protecting groups often required in traditional synthesis. A notable application is the kinetic resolution of racemic 1-Boc-3-aminopiperidine using a transaminase enzyme. This process can yield the desired (R)-enantiomer with high enantiomeric excess (e.e.). google.com

More advanced strategies involve multi-enzyme cascades that mimic biosynthetic pathways. For instance, a cascade combining a galactose oxidase (GOase) and an imine reductase (IRED) has been designed for the synthesis of protected 3-aminopiperidines from readily available amino alcohol precursors. semanticscholar.org This streamlined approach preserves the initial stereochemistry derived from natural amino acids, ensuring the final product has a single, well-defined configuration. semanticscholar.org These biocatalytic methods are not only efficient but also align with the principles of green chemistry, reducing the environmental impact of pharmaceutical manufacturing.

| Biocatalytic Method | Enzyme Class | Application | Outcome |

|---|---|---|---|

| Kinetic Resolution | Transaminase | Resolution of racemic 1-Boc-3-aminopiperidine. | Provides (R)-enantiomer with 97% e.e. google.com |

| Enzyme Cascade | Galactose Oxidase (GOase) and Imine Reductase (IRED) | Synthesis of protected 3-aminopiperidines from amino alcohols. | Preservation of L-configuration from amino acid precursors. semanticscholar.org |

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the drug discovery process, modern research heavily relies on the integration of combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of diverse molecules, known as a chemical library, from a common scaffold like this compound. uomustansiriyah.edu.iquomustansiriyah.edu.iqnih.gov

By systematically varying the substituents on the piperidine ring, researchers can generate vast libraries of related compounds. uomustansiriyah.edu.iqnih.gov These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. uomustansiriyah.edu.iq This approach dramatically increases the efficiency of identifying "hit" compounds with desired biological activity compared to traditional one-at-a-time synthesis and testing. uomustansiriyah.edu.iquomustansiriyah.edu.iq

The screening of these libraries can be performed in various ways, including on-bead screening for binding to a target or in-solution assays to measure functional activity. nih.gov Successful hits from the initial screen can then be synthesized individually and optimized to improve their potency and pharmacological properties, leading to the development of new drug candidates. This powerful combination of parallel synthesis and rapid screening is essential for exploring the full therapeutic potential of the 3-aminopiperidine scaffold and its derivatives. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.